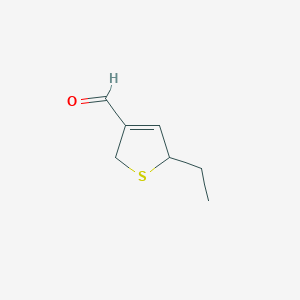
7,9-Dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- is a chemical compound belonging to the purine family. This compound is structurally related to xanthine derivatives, which are found in various biological systems and have significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- typically involves the methylation of xanthine derivatives. One common method includes the reaction of xanthine with methylating agents under controlled conditions to introduce the methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes, utilizing catalysts to enhance the reaction efficiency and yield. The process is optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various methylated and hydroxylated derivatives, which have distinct pharmacological properties .
Scientific Research Applications
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and vasodilation . The pathways involved often include the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP .
Comparison with Similar Compounds
Similar Compounds
Xanthine: A purine base found in most human body tissues and fluids.
Theobromine: A methylxanthine similar to caffeine but with different pharmacokinetic properties.
Caffeine: Another methylxanthine known for its stimulant effects.
Uniqueness
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- is unique due to its specific methylation pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives. Its ability to selectively interact with certain molecular targets makes it a valuable compound in both research and therapeutic contexts .
Properties
CAS No. |
58526-75-3 |
|---|---|
Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
7,9-dimethyl-3,8-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H10N4O2/c1-10-3-11(2)5-4(10)6(12)9-7(13)8-5/h3H2,1-2H3,(H2,8,9,12,13) |
InChI Key |
OSCRZLORGNTZPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C2=C1C(=O)NC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)

![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)





![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)





